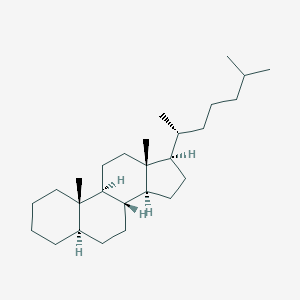

5alpha-Cholestane

概要

説明

5α-コレスタンは、27個の炭素構造を持つ飽和四環式トリテルペンです。 コレステロールの成層作用の生成物であり、岩石記録の中で最も豊富なバイオマーカーの1つです . この化合物は、しばしば古代動物の生命の指標として使用され、石油堆積物に見られます .

準備方法

5α-コレスタンは、コレステロールから成層作用によって合成できます。 実験室では、しばしばガスクロマトグラフィー(GC)と高速液体クロマトグラフィー(HPLC)における内部標準として使用され、さまざまなサンプル中のコレステロールを定量化します . 工業的生産方法には、天然資源からのコレステロールの抽出と精製、続いて化学反応による5α-コレスタンへの変換が含まれます .

化学反応の分析

5α-コレスタンは、次のようなさまざまな化学反応を起こします。

酸化: ケトンとアルコールを形成するために酸化することができます。

これらの反応で一般的に使用される試薬には、過酸などの酸化剤と水素化リチウムアルミニウムなどの還元剤が含まれます . これらの反応から生成される主な生成物は、ケトン、アルコール、および置換コレスタン誘導体です .

科学研究への応用

5α-コレスタンは、いくつかの科学研究への応用があります。

科学的研究の応用

Analytical Chemistry

Gas Chromatography and High-Performance Liquid Chromatography (HPLC)

5alpha-Cholestane is frequently used as an internal standard in gas chromatography (GC) and HPLC for the quantification of other compounds. Its stable chemical structure allows for accurate retention time comparisons, which is crucial for identifying and measuring other sterols in complex mixtures .

Vaporization Properties

Recent studies have reported the vaporization enthalpies and vapor pressures of this compound using correlation gas chromatography (CGC). These properties are essential for understanding its behavior in various chemical processes and applications . For instance, the average vaporization enthalpy at standard temperature (298.15 K) was found to be approximately .

Pharmacological Applications

Neuroprotective Properties

this compound derivatives, particularly cholestane-3β,5α,6β-triol, have been identified as neuroprotective agents. These compounds exhibit protective effects against neuronal injury in vitro and may have therapeutic potential for neurodegenerative diseases . The mechanism involves modulation of neuroinflammatory responses and promotion of neuronal survival under stress conditions.

Steroid Metabolism Studies

Research has shown that this compound plays a role in the metabolism of steroids, influencing the levels of biologically active metabolites such as androsterone. This highlights its significance in studies related to hormonal regulation and potential therapeutic interventions in hormone-related disorders .

Biological Research

Endogenous Neuroprotectants

Cholestane-3β,5α,6β-triol has been recognized as an endogenous neuroprotectant that can mitigate neuronal damage caused by ischemia and other stressors. This compound's ability to protect neurons suggests its potential use in developing treatments for conditions like stroke or traumatic brain injury .

Animal Studies on Anticonvulsant Effects

Studies involving animal models have demonstrated that certain metabolites of this compound exhibit anticonvulsant properties. For example, 5α-androstan-3α-ol-17-one showed protective effects against seizures in various models, indicating a possible application in epilepsy treatment .

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound serves as a precursor for synthesizing various steroid compounds. Its structural characteristics make it a valuable building block for creating more complex steroidal frameworks used in pharmaceuticals and agrochemicals .

Summary Table of Applications

作用機序

5α-コレスタンの作用機序は、さまざまな分子標的と経路との相互作用を伴います。 たとえば、コレスタン-3β,5α,6β-トリオールなどのコレスタン誘導体は、ERストレスを引き起こし、オートファジーを促進することで、腫瘍細胞で細胞死を誘導します . このプロセスは、活性酸素種(ROS)の生成とストレス応答経路の活性化を伴います .

類似化合物との比較

5α-コレスタンは、特定の立体配置とバイオマーカーとしての役割により、他の類似化合物と比較してユニークです。類似した化合物には次のものがあります。

コレステロール: 5α-コレスタンの前駆体であり、細胞膜の構造と機能に関与しています.

ブラシノステロイド: 特定のシグナル伝達経路を活性化する、5α-コレスタン由来の植物性誘導体です.

5α-アンドロスタン: さまざまなクロマトグラフィーアプリケーションにおける標準として使用される、構造的に関連するステロイドです.

これらの化合物は構造的に類似していますが、生物学的役割と用途が異なります。

生物活性

5alpha-Cholestane, a saturated derivative of cholesterol, has garnered interest in the scientific community for its potential biological activities, particularly in the context of cancer and metabolic disorders. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

This compound (C27H46) is a sterol that serves as a precursor to various biologically active compounds. It is structurally similar to cholesterol but lacks the double bond at the 5th carbon position and has a saturated ring structure. This modification influences its biological interactions and metabolic pathways.

Anticancer Properties

One of the most significant areas of research regarding this compound is its anticancer properties, particularly through its oxidized derivatives, such as Cholestane-3β, 5α, 6β-triol (triol). Studies have demonstrated that triol exhibits notable anti-cancer activity against human prostate cancer cell lines:

- Inhibition of Cell Proliferation : Treatment with triol resulted in dose-dependent suppression of proliferation in LNCaP, DU-145, and PC-3 prostate cancer cells. The compound also reduced colony formation in soft agar assays, indicating its potential to inhibit tumorigenesis .

- Induction of Apoptosis : Flow cytometric analysis revealed that triol treatment induced apoptosis in cancer cells at concentrations ranging from 20 to 40 µM. This was evidenced by increased markers of apoptosis and cell cycle arrest at the G1 phase .

- Effects on Tumor Growth : In vivo studies showed that oral administration of triol at 20 mg/kg for three weeks significantly retarded the growth of PC-3 xenografts in nude mice .

The mechanisms underlying the anticancer effects of triol involve several pathways:

- Cell Signaling Modulation : Triol treatment affected various signaling proteins associated with cell survival and proliferation. Notably, it reduced Akt1 protein expression and altered the expression levels of proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and N-cadherin .

- Impact on Osteoblastic Differentiation : Research has indicated that triol inhibits osteoblastic differentiation and promotes apoptosis in rat bone marrow stromal cells. This effect is linked to increased intracellular calcium levels and reactive oxygen species generation, which are critical for apoptosis but not for osteoblastic differentiation .

Table 1: Summary of Biological Effects of Cholestane-3β, 5α, 6β-Triol

Case Study 1: Prostate Cancer Treatment with Triol

In a controlled study involving human prostate cancer cell lines, researchers treated cells with varying concentrations of triol. Results indicated significant reductions in cell viability and colony formation across all tested lines. The study concluded that triol could serve as a promising therapeutic agent for advanced metastatic prostate cancer due to its ability to induce apoptosis and inhibit proliferation.

Case Study 2: Effects on Bone Marrow Stromal Cells

A separate investigation focused on the impact of triol on rat bone marrow stromal cells. The findings revealed that triol not only inhibited osteoblastic differentiation but also promoted apoptosis through mechanisms involving calcium signaling. This suggests a dual role for triol in modulating both cancer progression and bone health.

特性

IUPAC Name |

10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48/c1-19(2)9-8-10-20(3)23-14-15-24-22-13-12-21-11-6-7-17-26(21,4)25(22)16-18-27(23,24)5/h19-25H,6-18H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIAYQZJNBULGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870548 | |

| Record name | CERAPP_53193 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14982-53-7, 481-21-0 | |

| Record name | Cholestane (VAN8C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140722 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cholestane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5α-Cholestane?

A1: The molecular formula of 5α-Cholestane is C27H48, and its molecular weight is 372.67 g/mol.

Q2: How is the structure of 5α-Cholestane confirmed?

A2: Techniques like infrared spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly employed to confirm the structure of 5α-Cholestane. []

Q3: What is the significance of the 5α configuration in 5α-Cholestane?

A3: The 5α configuration refers to the trans fusion of the A/B rings in the steroid nucleus, a common feature in many naturally occurring steroids, including some bile alcohols. [, ]

Q4: How does 5α-Cholestane interact with biological membranes?

A4: Studies using spin labels like 3-doxyl-5α-cholestane demonstrate its ability to incorporate into phospholipid bilayers, influencing membrane fluidity and lateral phase behavior. [, , ] This interaction is influenced by the presence of other membrane components like cholesterol and diphosphatidylglycerol (DPG). [, ]

Q5: What role does 5α-Cholestane play in the formation of bile alcohols?

A5: 5α-Cholestane derivatives, particularly those with hydroxyl groups at specific positions, serve as intermediates in the biosynthesis of bile alcohols. For example, 5α-cholestane-3α,7α,12α,24ξ,26-pentol is a key intermediate in bile alcohol synthesis in certain fish species. []

Q6: Can 5α-Cholestane derivatives be metabolized by microorganisms?

A6: Yes, microorganisms like Nocardia restrictus can transform specific 5α-Cholestane derivatives, such as (22S,25S)-5α-tomatanin-3β-ol, by epimerizing the 3β-ol group to a 3α-ol configuration. []

Q7: How is 5α-Cholestane utilized in analytical chemistry?

A7: 5α-Cholestane serves as an internal standard in gas chromatography (GC) for the quantification of cholesterol and other sterols in various matrices, including food products and biological samples. [, , ]

Q8: Can you explain the use of 5α-Cholestane derivatives in studying membrane proteins?

A8: Researchers utilize spin-labeled 5α-Cholestane derivatives like 3-doxyl-5α-cholestane in electron paramagnetic resonance (EPR) spectroscopy to investigate the dynamics and organization of phospholipid bilayers and their interactions with membrane proteins. [, ]

Q9: What is the significance of 5α-Cholestane derivatives in understanding brassinolide activity?

A9: Synthetic modifications of the steroid nucleus, including the introduction of 3α,4α-diol groups on the 5α-Cholestane scaffold, provide insights into the structure-activity relationship of brassinosteroids, a class of plant hormones. []

Q10: How are 5α-Cholestane derivatives used in synthetic organic chemistry?

A10: 5α-Cholestane serves as a versatile starting material for synthesizing diverse steroidal compounds. For example, it can be transformed into 16β-hydroxy-5α-cholestane-3,6-dione, a cytotoxic oxysterol found in marine algae. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。